1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene
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Overview
Description
1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene is an organic compound that contains an isocyanide group and an ortho-methoxy-phenyl sulfide group. This compound is known for its unique chemical structure and reactivity, making it a valuable building block in organic synthesis and various chemical reactions .
Preparation Methods
The synthesis of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene typically involves the dehydration of the corresponding formamide using phosphorus oxychloride (POCl3). This method is efficient and yields the desired product with high purity . Industrial production methods may involve similar dehydration reactions but on a larger scale, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanide group can be deprotonated and subsequently alkylated with various electrophiles, leading to the formation of tri-substituted isocyanides.
Condensation Reactions: This compound can react with esters to form oxazoles.
Sulfur-Lithium Exchange: The ortho-methoxy-phenyl sulfide group can undergo sulfur-lithium exchange, facilitating further functionalization.
Common reagents used in these reactions include organic bases for deprotonation and various electrophiles for alkylation. The major products formed from these reactions are tri-substituted isocyanides and oxazoles .
Scientific Research Applications
1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene involves its ability to undergo deprotonation and subsequent alkylation. The ortho-methoxy-phenyl sulfide group facilitates deprotonation by chelating to metalated bases, allowing for optimal trajectory during the reaction . This compound can also form stable complexes with metals, which can be utilized in various catalytic processes .
Comparison with Similar Compounds
1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene is unique due to its combination of an isocyanide group and an ortho-methoxy-phenyl sulfide group. Similar compounds include:
Tosylmethyl isocyanide (TosMIC): Contains a sulfonyl group instead of a sulfanyl group.
1,3-Bis(isocyanatomethyl)benzene: Contains two isocyanide groups but lacks the methoxy and sulfanyl groups.
Transition metal isocyanide complexes: These complexes contain isocyanide ligands but differ in their coordination chemistry and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
Properties
CAS No. |
1803329-89-6 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(isocyanomethylsulfanyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H9NOS/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,2H3 |
InChI Key |
JNVYKHCAQCKTBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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